
5-Bromo-3-formylpicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-formylpicolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and a formyl group at the 3-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formylpicolinic acid typically involves the bromination of picolinic acid followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-3-formylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Bromo-3-carboxypicolinic acid.
Reduction: 5-Bromo-3-hydroxymethylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-formylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of coordination complexes.
Biology: Potential use in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-3-formylpicolinic acid largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical properties. The formyl group can also participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins.
類似化合物との比較
Similar Compounds
5-Bromopicolinic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
3-Formylpicolinic acid: Lacks the bromine atom, which can affect its reactivity and coordination properties.
5-Bromo-3-methylpicolinic acid: Contains a methyl group instead of a formyl group, altering its chemical behavior and applications.
Uniqueness
5-Bromo-3-formylpicolinic acid is unique due to the presence of both the bromine atom and the formyl group, which allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs.
特性
分子式 |
C7H4BrNO3 |
|---|---|
分子量 |
230.02 g/mol |
IUPAC名 |
5-bromo-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-1-4(3-10)6(7(11)12)9-2-5/h1-3H,(H,11,12) |
InChIキー |
KZLKJZJGDNFDOI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C=O)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
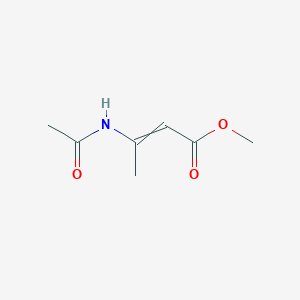
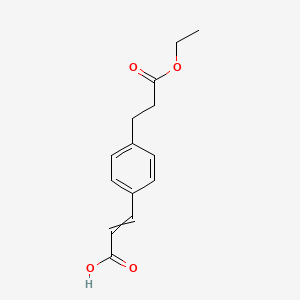


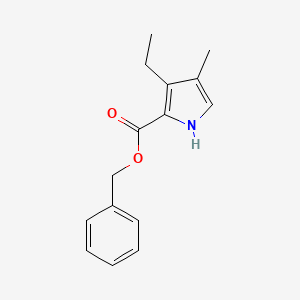
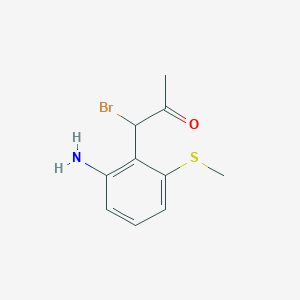
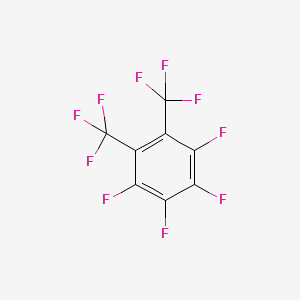
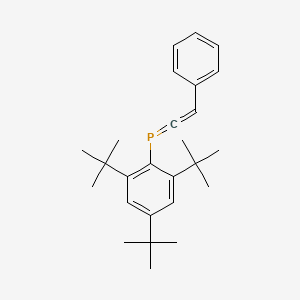
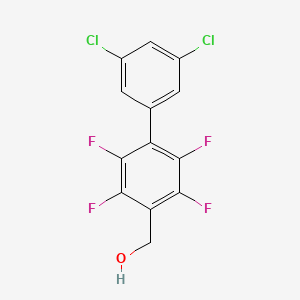
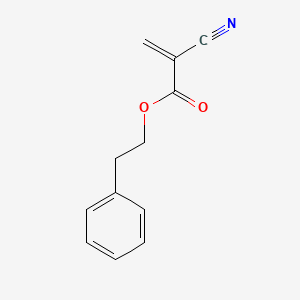
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

